2-Benzyl-1-vinyl-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Organic Synthesis
The benzimidazole nucleus is a cornerstone in the synthesis of bioactive molecules. Organic chemists have shown significant interest in developing novel and efficient synthetic routes to this scaffold, driven by its presence in numerous FDA-approved drugs. chembuyersguide.com The most common and traditional methods for synthesizing 2-substituted benzimidazoles involve the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative (like an aldehyde, nitrile, or orthoester). connectjournals.comjyoungpharm.org While effective, these methods often require harsh conditions, such as high temperatures or strong acids. connectjournals.com
Modern synthetic efforts focus on creating more environmentally benign and efficient protocols. This includes the use of various catalysts, such as ammonium (B1175870) chloride or zinc oxide nanoparticles (ZnO-NPs), which can promote the reaction under milder conditions, reduce reaction times, and increase yields. mdpi.comjyoungpharm.org The development of these methods is crucial for generating large libraries of benzimidazole derivatives for high-throughput screening in drug discovery programs. chemicalbook.com The broad applicability of the benzimidazole scaffold is demonstrated by the diverse biological activities exhibited by its derivatives.
Table 1: Documented Biological Activities of Various Benzimidazole Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains. Some derivatives are explored as new agents to combat antibiotic resistance. | scholarsresearchlibrary.com |
| Antiviral | Activity has been reported against several viruses, including HIV, herpes simplex virus (HSV-1), and influenza. | connectjournals.com |
| Anticancer | Benzimidazole derivatives have shown potential as anticancer agents by interacting with various cellular targets. | scholarsresearchlibrary.com |
| Anthelmintic | This is one of the most well-known applications, with several benzimidazole-based drugs used to treat parasitic worm infections. | nih.gov |
| Analgesic | Certain derivatives have been developed as pain management agents, such as TRPV1 antagonists. | nih.gov |
| Antioxidant | The benzimidazole core structure contributes to free-radical scavenging abilities. | mdpi.comscholarsresearchlibrary.com |
Overview of Vinyl-Substituted Heterocycles in Contemporary Chemistry
Vinyl-substituted heterocycles are highly valuable building blocks, or synthons, in modern organic synthesis. The vinyl group (–CH=CH₂) is a versatile functional handle that can participate in a wide array of chemical transformations. This reactivity allows chemists to construct more complex molecular architectures from simpler heterocyclic precursors. scholarsresearchlibrary.combiosynth.com
One of the most powerful applications of vinyl heterocycles is in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, can be used to form new carbon-carbon bonds at the vinyl position, enabling the extension and elaboration of the molecular framework. nih.gov Furthermore, the vinyl group can be a precursor to other functional groups through reactions like oxidation, reduction, or hydroboration. In polymer chemistry, the vinyl group allows the molecule to act as a monomer, enabling the synthesis of polymers with heterocyclic side chains, which may have unique electronic or physical properties. The strategic placement of a vinyl group on a heterocyclic core thus opens up a vast chemical space for exploration in materials science and medicinal chemistry.
Contextualizing 2-Benzyl-1-vinyl-1H-benzo[d]imidazole within Emerging Research Landscapes
The specific compound This compound (CAS 39069-29-9) is a molecule that combines the key features discussed above: a 2-substituted benzimidazole core and a reactive vinyl group at the 1-position. chemicalbook.combiosynth.comguidechem.com While detailed research focusing exclusively on this compound is not extensive in current literature, its structure allows for informed speculation on its potential applications.
The molecule can be deconstructed into two significant components:
The 2-benzyl-benzimidazole moiety : The presence of a benzyl (B1604629) group at the 2-position is a common feature in many biologically active benzimidazoles. scholarsresearchlibrary.com This part of the molecule provides the core scaffold known to interact with biological targets.
The 1-vinyl group : This substituent provides a site for further chemical modification or polymerization.
Given this structure, this compound can be viewed from two main perspectives in research. First, it can serve as a valuable intermediate in organic synthesis. The vinyl group could be used to attach this benzimidazole derivative to other molecules of interest, potentially creating novel drug candidates with enhanced or entirely new pharmacological profiles. Second, it could function as a monomer in the synthesis of novel polymers. The resulting polymers would feature the 2-benzyl-benzimidazole unit as a repeating side chain, which could imbue the material with specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals.
While experimental data for this specific compound is scarce, its physicochemical properties can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties for this compound
| Property | Predicted Value |
|---|---|
| CAS Number | 39069-29-9 |
| Molecular Formula | C₁₆H₁₄N₂ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | This compound |
| Structure | A benzimidazole ring substituted with a benzyl group at position 2 and a vinyl group at position 1. |
Note: These properties are calculated or derived from chemical database entries and may not reflect experimentally determined values. chemicalbook.comguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-ethenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-18-15-11-7-6-10-14(15)17-16(18)12-13-8-4-3-5-9-13/h2-11H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCRLVRMFAGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10783170 | |
| Record name | 2-Benzyl-1-ethenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10783170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39069-29-9 | |
| Record name | 2-Benzyl-1-ethenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10783170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Benzyl 1 Vinyl 1h Benzo D Imidazole
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific research findings or data tables on the electronic transitions of 2-Benzyl-1-vinyl-1H-benzo[d]imidazole were found.
X-Ray Crystallography for Solid-State Structure Determination
No specific crystallographic data, such as unit cell parameters, space group, or detailed structural parameters for this compound, were found in the searched literature.
An in-depth analysis of the chemical behavior of this compound reveals a rich and varied reactivity profile, stemming from its distinct functional moieties: the vinyl group and the benzimidazole (B57391) ring system. The presence of the electron-rich vinyl group at the N-1 position, coupled with the nucleophilic N-3 atom of the imidazole (B134444) ring, allows for a wide range of derivatization strategies. This article explores the key reactions targeting these specific sites, providing a comprehensive overview of the molecule's potential in synthetic chemistry.
Computational and Theoretical Investigations of 2 Benzyl 1 Vinyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzimidazoles (Illustrative) This table presents typical data from related benzimidazole (B57391) derivatives to illustrate the expected values for 2-Benzyl-1-vinyl-1H-benzo[d]imidazole.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Butyl-1H-benzimidazole | DFT/B3LYP/6-311++G(d,p) | -6.21 | -0.83 | 5.38 |
| 2-(p-tolyl)-1H-benzimidazole | DFT/B3LYP/6-31G(d) | -5.89 | -1.21 | 4.68 |
Note: Data is illustrative and derived from studies on analogous compounds.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). materialsciencejournal.org A higher E(2) value indicates a stronger interaction. materialsciencejournal.org
Table 2: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Benzimidazole System (Illustrative) This table showcases typical NBO interactions found in related benzimidazole structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| LP(1) N5 | π(C1-C6) | 35.8 |
| LP(1) N7 | π*(C8-C9) | 40.2 |
Note: LP denotes a lone pair. The atom numbering is hypothetical for a generic benzimidazole core. Data is illustrative and based on findings for analogous compounds. materialsciencejournal.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orglibretexts.org For this compound, the key flexible bonds are the C-N bond of the vinyl group and the C-C bond connecting the benzyl (B1604629) group to the benzimidazole ring.
The rotation of the benzyl group is particularly significant. Studies on related structures, like 5-benzylimidazolidin-4-ones, show that the benzyl group can adopt different low-energy conformations, often involving stacking of the phenyl ring over the heterocyclic ring system. ethz.ch Molecular dynamics (MD) simulations on various substituted benzimidazoles have been used to understand the dynamic behavior and binding mechanisms of these molecules with biological targets. irb.hrnih.govnih.gov These simulations can reveal the preferred orientations and the flexibility of the substituents over time. For this compound, one would anticipate a dynamic equilibrium between several conformers, with the relative populations determined by steric and electronic interactions. nih.govnih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netnih.gov These theoretical predictions serve as a powerful tool for interpreting experimental spectra.
For various benzimidazole derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental data. researchgate.netdntb.gov.ua Similarly, calculated IR spectra have been successfully used to assign vibrational modes. mdpi.com The UV-Vis absorption spectra of benzimidazoles, which typically feature intense bands corresponding to π-π* transitions, can also be accurately predicted using Time-Dependent DFT (TD-DFT). semanticscholar.orgmdpi.com For this compound, DFT calculations would be expected to predict the characteristic vibrational frequencies for the C=C stretching of the vinyl group, the aromatic ring modes, and the C-N stretching vibrations. Likewise, the predicted NMR spectra would help in assigning the protons and carbons of the benzyl, vinyl, and benzimidazole moieties.
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Benzimidazole Derivative (Illustrative) This table exemplifies the typical agreement between theoretical predictions and experimental results for benzimidazole compounds.
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| ¹³C NMR (C=N) | 152.2 ppm | 153.0 ppm |
| IR (C=N stretch) | 1666 cm⁻¹ | 1670 cm⁻¹ |
| UV-Vis (λmax) | 275 nm | 278 nm |
Note: Data is illustrative and compiled from studies on analogous compounds. nih.gov
Reaction Mechanism Studies and Transition State Analysis
The synthesis of 1,2-disubstituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov Computational studies of this reaction have detailed a plausible mechanism involving the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. nih.gov The role of catalysts in activating the reactants and lowering the energy barriers of the transition states has also been explored computationally. nih.gov Studies on the N-vinylation of benzimidazole have explored various catalytic systems, such as those based on palladium, to facilitate the reaction. mdpi.com Understanding these fundamental reaction pathways provides a basis for predicting the reactivity of this compound in various chemical transformations.
Exploration of Advanced Material Science and Catalytic Applications of 2 Benzyl 1 Vinyl 1h Benzo D Imidazole Derivatives
Role as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, including their pore size, surface area, and functionality, are highly tunable based on the choice of the metal and organic linker. Benzimidazole-based ligands are attractive for MOF synthesis due to their rigidity and the presence of nitrogen atoms that can effectively coordinate with metal centers.
A study on a zinc (II) metal-organic framework using the closely related 2-phenylbenzimidazole (B57529) as a linker, designated ZPBIF-1, demonstrated the potential of such ligands in forming robust frameworks. nih.gov This MOF, with the chemical structure Tetrakis (2-phenylbenzoimidazol-1-yl) zinc, exhibited high thermal stability and was effective in the removal of organic dyes from aqueous solutions. nih.gov The vinyl group on 2-Benzyl-1-vinyl-1H-benzo[d]imidazole offers a unique feature for post-synthetic modification. This reactive group can be polymerized after the formation of the MOF, creating a polymer-MOF composite material with potentially enhanced mechanical properties and stability.
A cobalt-benzimidazole MOF (Co-Bim MOF), belonging to the Zeolitic imidazolate framework-9 (ZIF-9) family, has been synthesized and showed promising results in supercapacitor applications, especially when composited with reduced graphene oxide. rsc.org This highlights the utility of benzimidazole-based MOFs in energy storage. The presence of the vinyl group in the target molecule could be exploited to create hybrid MOF-based materials for such applications.
| Related MOF | Metal Ion | Benzimidazole (B57391) Ligand | Key Finding | Potential Implication for this compound |
| ZPBIF-1 | Zn(II) | 2-Phenylbenzimidazole | Effective for organic dye removal. nih.gov | The benzyl (B1604629) group could enhance selectivity for certain organic molecules due to its aromatic nature. |
| Co-Bim MOF | Co(II) | Benzimidazole | Good performance in supercapacitors. rsc.org | The vinyl group could be used for post-synthetic polymerization to improve electrode stability. |
| Mn-based MOF | Mn(II) | Benzimidazole-5,6-dicarboxylic acid | High thermal stability. researchgate.net | The inherent stability of the benzimidazole core is beneficial for creating robust MOFs. |
Application in Coordination Polymer Networks (CPNs)
Coordination Polymer Networks (CPNs) are similar to MOFs but can encompass a broader range of structures, including 1D chains, 2D layers, and 3D frameworks that may not be porous. The design of CPNs relies on the coordination preferences of the metal ions and the geometric and electronic properties of the organic ligands.
The this compound molecule can act as a versatile ligand in the construction of CPNs. The benzimidazole nitrogen atoms can coordinate to metal centers, while the benzyl and vinyl groups can influence the packing of the polymer chains and introduce specific functionalities. The non-coordinating benzyl group can participate in supramolecular interactions, such as π-stacking, which can direct the assembly of the CPNs and enhance their structural stability.
Research on CPNs constructed from a multidentate N-heterocyclic ligand, 1-[(1H-benzimidazol-2-yl)methyl]-1H-imidazole, and a zinc(II) ion has shown the formation of a two-dimensional network. researchgate.net In this structure, the benzimidazole-containing ligand bridges the metal ions, demonstrating the capability of such moieties to form extended networks. researchgate.net The vinyl group in this compound could be utilized to crosslink adjacent polymer chains through polymerization, transforming a lower-dimensional CPN into a more robust 3D network. This could lead to materials with improved thermal and mechanical properties.
A study on a 2D cobalt-based coordination polymer with benzimidazole and acetate (B1210297) ions revealed interesting magnetic properties, specifically spin-canted antiferromagnetism. researchgate.net This suggests that CPNs incorporating benzimidazole ligands can exhibit a range of electronic and magnetic functionalities.
Precursor for Advanced Polymer Materials with Specific Properties
The presence of a vinyl group makes this compound an ideal monomer for the synthesis of advanced polymer materials. The polymerization of this monomer would lead to poly(this compound), a polymer with bulky benzyl pendants and a benzimidazole-containing backbone.
1-Vinylimidazole (B27976) is a well-known monomer that can be polymerized through free-radical polymerization to produce poly(1-vinylimidazole). wikipedia.org This polymer is water-soluble and finds applications as a coating agent and in various other fields. wikipedia.orgchemicalbook.com The polymerization of 1-vinylimidazole can be well-controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with defined molecular weights and low dispersity. rsc.org This control over the polymer architecture is crucial for tailoring the material's properties for specific applications. rsc.org
The resulting poly(this compound) would likely be a thermally stable polymer due to the aromatic benzimidazole backbone, similar to the high-performance polybenzimidazole (PBI) fibers which are known for their exceptional thermal and chemical stability. wikipedia.org The bulky benzyl groups would influence the polymer's solubility and mechanical properties, potentially leading to materials with high glass transition temperatures and good processability. These polymers could find use in high-performance coatings, membranes for gas separation, or as matrices for composite materials.
| Polymer/Monomer | Polymerization Method | Key Properties/Applications | Relevance to this compound |
| 1-Vinylimidazole | Free-radical polymerization | Water-soluble monomer for producing functional copolymers. wikipedia.org | The vinyl group allows for polymerization. |
| Poly(1-vinylimidazole) | RAFT polymerization | Well-controlled synthesis, applications in catalysis and membranes. rsc.org | Suggests that the polymerization of the target monomer can be controlled. |
| Polybenzimidazole (PBI) | N/A | Exceptional thermal and chemical stability. wikipedia.org | The benzimidazole core imparts thermal stability to the resulting polymer. |
Investigation as a Component in Organic Light-Emitting Diodes (OLEDs) or Photovoltaic Devices
Benzimidazole derivatives are widely investigated for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their electron-transporting capabilities and good thermal stability. The benzimidazole moiety can serve as an electron-transporting or host material in OLEDs.
The 2-benzyl group in this compound can be considered a variation of the 2-phenyl group, which is common in benzimidazole-based OLED materials. The benzyl group, with its sp3-hybridized carbon separating the phenyl ring from the benzimidazole core, may influence the electronic properties, such as the HOMO-LUMO gap, and the photoluminescent behavior of the molecule. This could potentially lead to materials with desirable emission colors.
For instance, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters for OLEDs. nih.govnih.govresearchgate.net In one study, an OLED fabricated with a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene derivative as the emissive layer exhibited pure blue electroluminescence with a notable external quantum efficiency. nih.govresearchgate.net This demonstrates the potential of substituted benzimidazoles in achieving high-performance OLEDs.
The vinyl group offers a pathway for creating polymeric OLED materials. By polymerizing this compound, a solution-processable emissive or charge-transporting polymer could be obtained. Polymeric materials can offer advantages in terms of device fabrication, allowing for techniques like spin-coating or inkjet printing.
Potential in Catalytic Systems (e.g., Organocatalysis, Ligand for Transition Metal Catalysis)
The benzimidazole scaffold is a key component in various catalytic systems. The nitrogen atoms in the imidazole (B134444) ring can act as Lewis bases, making them effective organocatalysts or ligands for transition metal catalysis.
In the context of organocatalysis, the basicity of the benzimidazole nitrogen can be harnessed to activate substrates in various organic transformations. The substituents on the benzimidazole ring, such as the benzyl and vinyl groups, can modulate the catalyst's steric environment and electronic properties, thereby influencing its activity and selectivity.
As a ligand for transition metal catalysis, the benzimidazole moiety can coordinate to a metal center, and the resulting complex can catalyze a wide range of reactions. The 2-benzyl group can play a role in creating a specific chiral environment around the metal center if a chiral benzyl derivative is used, which is crucial for asymmetric catalysis. A synthesis of 2-benzyl-5-nitrobenzimidazoles has been reported, indicating that functionalization of the benzyl and benzimidazole rings is feasible. rsc.org
The vinyl group provides an anchor for immobilizing the catalyst onto a solid support, such as a polymer or silica. This heterogenization of the catalyst facilitates its separation from the reaction mixture and allows for its recycling, which is a key principle of green chemistry.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex and functional molecular assemblies. The structure of this compound makes it an excellent building block for supramolecular chemistry.
The benzimidazole core can participate in strong hydrogen bonding through its N-H group (in the tautomeric form) or act as a hydrogen bond acceptor. The benzyl group is capable of engaging in π-π stacking interactions, which can play a significant role in directing the self-assembly of molecules. The interplay of these non-covalent interactions can lead to the formation of well-defined supramolecular structures, such as gels, liquid crystals, or molecular capsules.
A study on 1-(pyridylmethyl)-2,2'-biimidazoles explored the competition and selectivity in supramolecular synthesis, highlighting the importance of hydrogen bonding and halogen bonding in directing the assembly of imidazole-containing molecules. nih.gov The principles of molecular recognition and self-assembly are central to the function of biological systems, and mimicking these functions is a major goal of supramolecular chemistry. nih.gov
The vinyl group can be used to "lock" a self-assembled supramolecular structure in place through polymerization. This would result in a cross-linked network that retains the order and functionality of the initial supramolecular assembly, leading to the creation of robust and functional materials.
Future Directions and Emerging Research Avenues for 2 Benzyl 1 Vinyl 1h Benzo D Imidazole
Development of Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. While the synthesis of various benzimidazole (B57391) derivatives is well-established, the development of asymmetric strategies for N-substituted benzimidazoles, particularly those with a vinyl group that can introduce atropisomerism or serve as a handle for further chiral transformations, remains an area of active interest.
Future research should focus on pioneering catalytic asymmetric methods to access specific enantiomers of 2-Benzyl-1-vinyl-1H-benzo[d]imidazole and its derivatives. Strategies could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, to control the stereochemistry during the formation of the benzimidazole ring or the introduction of the vinyl group. nih.gov The development of such methods would be a significant step towards understanding the chiroptical properties of this class of compounds and their potential applications in stereoselective processes.
Table 1: Potential Asymmetric Synthesis Approaches
| Strategy | Catalyst Type | Potential Advantages |
| Asymmetric N-vinylation | Transition metal (e.g., Cu, Pd) with chiral ligands | Direct introduction of the vinyl group with stereocontrol. |
| Kinetic Resolution | Enzymatic or chemical chiral resolving agents | Separation of racemic mixtures to obtain enantiopure compounds. nih.gov |
| Atroposelective Synthesis | Chiral Brønsted acids or organocatalysts | Control of axial chirality arising from restricted rotation around the N-aryl bond. nih.gov |
Integration into Nanomaterials and Hybrid Systems
Benzimidazole derivatives are increasingly being integrated into nanomaterials for a variety of applications, including as ligands for quantum dots, components of metal-organic frameworks (MOFs), and functional units in polymers. nih.govresearchgate.net The vinyl group in this compound offers a reactive site for polymerization, allowing for its incorporation as a monomer into novel polymer chains or for surface functionalization of nanomaterials.
Future research could explore the synthesis of polymers and copolymers derived from this monomer, leading to materials with tailored thermal, optical, and electronic properties. rsc.org The resulting poly(vinylbenzimidazole)s could find applications in areas such as proton exchange membranes for fuel cells, as the benzimidazole moiety can facilitate proton transport. Furthermore, the benzyl (B1604629) group can influence the solubility and processing of these polymers. The integration of this compound into hybrid systems with nanoparticles could also lead to novel sensors, catalysts, or drug delivery vehicles. nih.gov
High-Throughput Screening for Novel Material Properties
High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new materials with desired properties. rsc.org By systematically synthesizing and evaluating a library of derivatives of this compound, researchers can efficiently explore the structure-property relationships.
Future work should involve the creation of a combinatorial library by varying the substituents on the benzyl and benzimidazole rings. This library could then be screened for a range of properties, including but not limited to:
Luminescence: For applications in organic light-emitting diodes (OLEDs).
Non-linear optical (NLO) properties: For use in photonics and optoelectronics.
Anticorrosion properties: For the protection of metals. nih.gov
Biological activity: As potential inhibitors of enzymes or receptors. nih.gov
This approach, coupled with computational modeling, can accelerate the identification of lead compounds for specific applications.
Interdisciplinary Research Collaborations for Expanded Applications
The diverse potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full capabilities. The complexity of modern scientific challenges often requires the combined expertise of chemists, physicists, materials scientists, and biologists.
Future progress will be significantly enhanced through collaborations that bridge these fields. For instance, synthetic chemists could work with materials scientists to develop novel polymers and composites. rsc.org In parallel, collaborations with biologists and pharmacologists could explore the biomedical applications of this compound and its derivatives, building on the known wide-ranging biological activities of the benzimidazole scaffold. nih.govijpsm.com Such synergistic efforts will be crucial for translating fundamental research findings into practical applications.
Computational Design of Advanced Derivatives with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with specific functionalities. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and photophysical properties of this compound and its derivatives before their synthesis.
Future research should leverage in silico design to:
Predict and optimize electronic properties: Such as the HOMO-LUMO gap, to tailor the compound for electronic applications. researchgate.net
Model interactions with biological targets: To guide the design of derivatives with enhanced biological activity.
Simulate polymerization processes: To understand the growth and properties of resulting polymers.
Investigate reaction mechanisms: For the development of more efficient and selective synthetic routes.
This computational-first approach can significantly reduce the experimental effort and resources required for the discovery of new and advanced materials based on the this compound framework.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-Benzyl-1-vinyl-1H-benzo[d]imidazole and its derivatives?
Answer:
The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example:
- Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide) under basic conditions .
- Step 2: Substitution at the 1- and 2-positions using vinyl and benzyl groups via nucleophilic alkylation or transition-metal-catalyzed coupling. Catalysts like Mn(IV) oxide or Ru complexes are effective for introducing vinyl groups .
- Characterization: Post-synthesis validation employs NMR (¹H/¹³C), IR, HRMS, and elemental analysis. For instance, IR bands at ~2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) confirm intermediate structures .
Advanced: How do computational methods like DFT contribute to understanding the structural and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometries and predicts electronic properties:
- Geometry Optimization: Validates planarity of benzimidazole rings and dihedral angles between substituents (e.g., ~61.96° between naphthalene and benzimidazole in analogs) .
- Frontier Molecular Orbitals (FMOs): Predict reactivity and charge transfer dynamics. HOMO-LUMO gaps correlate with stability and photophysical behavior .
- Non-Covalent Interactions (NCI): Maps π-π stacking or hydrogen bonding in crystal packing .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., δ10.93 for benzimidazole N-H ) and carbon shifts (e.g., δ151.93 for N=C-N ).
- IR Spectroscopy: Identifies functional groups (e.g., vinyl C=C stretches at ~1600 cm⁻¹ ).
- HRMS: Confirms molecular formulas (e.g., m/z 248.1184 for C₁₆H₁₄N₂ ).
Advanced: How do structural modifications at the 1- and 2-positions influence biological activity?
Answer:
- Benzyl Group (Position 1): Enhances lipophilicity, improving membrane permeability. Analog studies show increased EGFR inhibition (IC₅₀ < 1 μM) compared to unsubstituted derivatives .
- Vinyl Group (Position 1): Introduces rigidity, affecting binding to targets like TRPV1 (e.g., mavatrep’s IC₅₀ = 4.6 nM ).
- Electron-Withdrawing Groups (Position 2): Improve antimicrobial activity (e.g., 4-chlorophenyl analogs show MIC = 8 µg/mL against S. aureus ).
Basic: What in vitro assays are used to evaluate the pharmacological potential of this compound?
Answer:
- Cytotoxicity Assays: MTT or SRB tests on cancer cell lines (e.g., IC₅₀ values in Table 6 of ).
- Enzyme Inhibition: EGFR kinase assays using fluorescence-based ADP-Glo™ technology .
- ADMET Predictions: SwissADME or pkCSM for bioavailability, BBB penetration, and CYP inhibition .
Advanced: How do crystallographic studies resolve contradictions in molecular conformation predictions?
Answer:
Single-crystal X-ray diffraction:
- Planarity Validation: Confirms benzimidazole ring planarity (max. deviation = 0.0258 Å ) vs. DFT-predicted distortions.
- Dihedral Angles: Resolves discrepancies between computational models (e.g., 61.73° phenyl-imidazole angle in crystal vs. 58.2° DFT prediction ).
- Hydrogen Bonding Networks: Explains solubility differences via intermolecular interactions (e.g., N-H⋯O in hydrazine derivatives ).
Basic: What are the common biological targets for benzimidazole derivatives like this compound?
Answer:
- TRPV1 Channels: Antagonism reduces thermal hyperalgesia (ED₈₀ = 0.5 mg/kg in carrageenan models ).
- EGFR Kinase: Inhibition suppresses cancer cell proliferation (ΔG = -9.8 kcal/mol in docking studies ).
- Microbial Enzymes: Disruption of DNA gyrase in bacteria (e.g., 4-bromobenzyl analogs ).
Advanced: How are in silico toxicity models applied to prioritize derivatives for synthesis?
Answer:
- PAINS Filters: Eliminate pan-assay interference compounds (e.g., Michael acceptors from vinyl groups ).
- ProTox-II: Predicts hepatotoxicity (e.g., LD₅₀ = 250 mg/kg for select derivatives ).
- AMES Test Simulations: Flags mutagenic risks via structural alerts (e.g., nitro groups ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
